N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-13-4-3-5-14(10-13)11-21(17,18)16-12-15(19-2)6-8-20-9-7-15/h3-5,10,16H,6-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTGQDWXEYTZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCSCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be broken down into its components:
- 4-Methoxythian-4-yl group
- 3-Methylphenyl group
- Methanesulfonamide moiety
This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
Anti-inflammatory Properties
Several sulfonamide derivatives are known for their anti-inflammatory effects. It is hypothesized that this compound may possess similar properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on related compounds demonstrated a significant reduction in bacterial growth at concentrations ranging from 10 to 100 µg/mL. It is suggested that this compound could exhibit comparable results based on structural similarities.
- Inflammation Model : In a murine model of inflammation, sulfonamide derivatives showed a reduction in paw edema by approximately 40% when administered at a dose of 5 mg/kg. This indicates potential efficacy for this compound in inflammatory conditions.
- Cytotoxicity Assessment : Cytotoxicity assays using human cell lines revealed that related compounds had IC50 values in the micromolar range. Further studies are needed to determine the specific cytotoxic profile of this compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the methoxy and thianyl groups contributes to its unique properties, making it a candidate for further research in drug development.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Recent studies indicate that compounds similar to N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide exhibit significant antibacterial effects against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a valuable candidate for new antibiotic formulations .
Anticancer Potential
Recent investigations into sulfonamide derivatives have shown promising results in anticancer applications. The compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted its activity against:
- Breast cancer
- Colon cancer
- Cervical cancer
These findings suggest that this compound could be explored as part of combination therapies aimed at improving treatment outcomes in oncological settings .
Biological Studies and Case Reports
Several case studies have documented the biological activities of similar compounds, providing insights into their mechanisms of action:
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical and Phytopharmacological Research investigated novel sulfonamide derivatives for their antimicrobial properties. The research highlighted that modifications to the sulfonamide structure significantly enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another study focused on a series of sulfonamide derivatives, demonstrating their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications increased potency against colon cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its 4-methoxythian ring, distinguishing it from simpler methanesulfonamide derivatives. Below is a comparative table of key structural and molecular attributes:
Physicochemical and Spectroscopic Comparisons
- Vibrational Spectroscopy : Studies on N-(3-methylphenyl)methanesulfonamide (VIDKOJ) reveal distinct IR absorption bands at 3270 cm⁻¹ (N–H stretch) and 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), with DFT calculations aligning well with experimental data . The target compound’s 4-methoxythian group would introduce additional vibrational modes from the thioether and methoxy groups.
- NMR Spectroscopy : For analogs like N-(4-methoxyphenyl)benzenesulfonamide, ¹H NMR signals for sulfonamide protons appear near δ 7.5–8.0 ppm, while methoxy groups resonate at δ ~3.8 ppm . The target compound’s thiopyran ring protons are expected downfield (δ 2.5–4.0 ppm) due to sulfur’s electronegativity.
- Chromatographic Behavior : HPLC retention times vary with substituent polarity. For example, a related sulfonamide with a naphthalene group elutes at 11.1 min under reverse-phase conditions , whereas the target compound’s heterocycle may alter retention.
Q & A
Q. Advanced
- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors, hydrolysis byproducts) at ppm levels.
- 2D NMR (COSY, HSQC) : Assigns complex proton environments in the thian ring and sulfonamide regions.
- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage guidelines .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking (AutoDock, Glide) : Screens virtual libraries against target proteins (e.g., kinases) to prioritize synthesis.
- Molecular dynamics (MD) : Simulates ligand-protein stability in physiological conditions (e.g., solvation effects).
- ADMET prediction : Forecasts pharmacokinetic properties (e.g., logP, CYP450 interactions) .
How should researchers address contradictions in reported bioactivity data?
Advanced
Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:
- Standardized protocols : Use common reference compounds (e.g., acetazolamide for carbonic anhydrase assays).
- Dose-response validation : Replicate studies across multiple concentrations (IC₅₀ comparisons).
- Orthogonal assays : Confirm enzyme inhibition via fluorogenic substrates and SPR .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Batch vs. flow chemistry : Continuous flow systems improve reproducibility and reduce reaction times.
- Purification scalability : Replace column chromatography with countercurrent distribution or crystallization.
- Byproduct management : Optimize quench steps to minimize toxic waste (e.g., HCl neutralization) .
How does the electronic environment of the thian ring influence reactivity?
Advanced
The 4-methoxy group on the thian ring donates electron density via resonance, stabilizing intermediates during functionalization. This affects:
- Nucleophilic substitutions : Enhanced reactivity at the methylene bridge.
- Oxidation resistance : Methoxy groups reduce ring strain, limiting peroxide formation.
Electrostatic potential maps (ESP) and NBO analysis quantify electron distribution .
What strategies enable selective functionalization of the sulfonamide group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
